

An In-depth Technical Guide to 5-Hydroxy-3,7-dimethoxyflavone

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	5-Hydroxy-3,7-dimethoxyflavone
CAS No.:	70786-48-0
Cat. No.:	B1239686

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols associated with **5-Hydroxy-3,7-dimethoxyflavone**. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Molecular and Physicochemical Properties

5-Hydroxy-3,7-dimethoxyflavone is a naturally occurring flavonoid compound. Its fundamental molecular and physical characteristics are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₇ H ₁₄ O ₅	[1]
Molecular Weight	298.29 g/mol	[1]
CAS Number	70786-48-0	[1]
Appearance	Off-white to light yellow solid	[1]

Natural Occurrence and Isolation

5-Hydroxy-3,7-dimethoxyflavone is primarily isolated from the rhizomes of *Kaempferia parviflora*, a plant in the Zingiberaceae family, commonly known as black ginger or Thai ginseng.[1]

Experimental Protocol: Isolation from *Kaempferia parviflora*

The following protocol outlines a common method for the extraction and purification of **5-Hydroxy-3,7-dimethoxyflavone** from its natural source.

2.1.1. Extraction

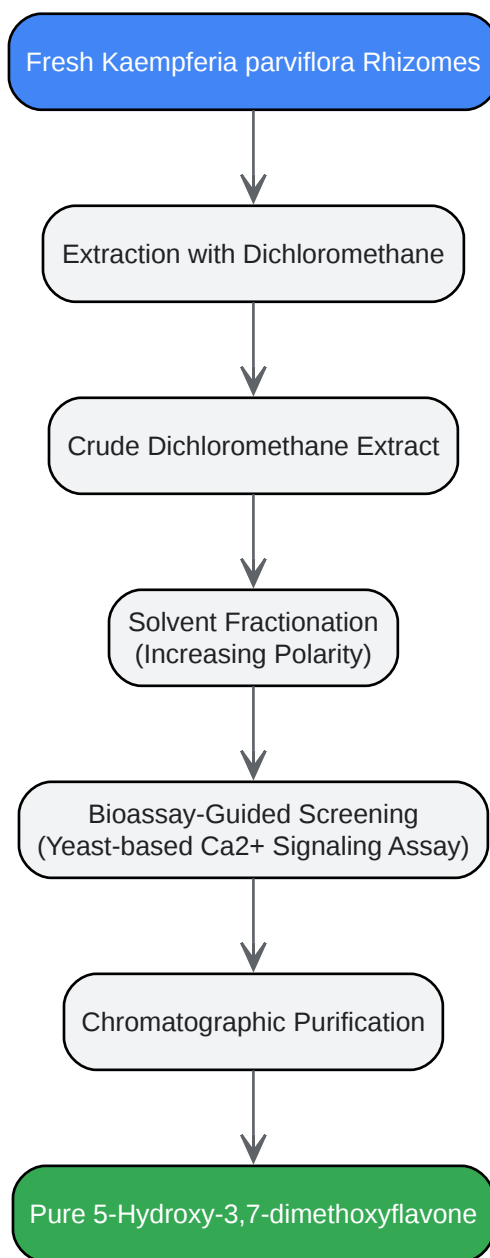
- Fresh rhizomes of *Kaempferia parviflora* are collected and extracted with dichloromethane (CH₂Cl₂).[2]
- The crude dichloromethane extract is obtained after the removal of the solvent.[2]

2.1.2. Fractionation and Purification

- The crude extract (e.g., 300.0 g) is subjected to further fractionation using solvents of increasing polarity.[2]
- Bioassay-guided fractionation is employed to isolate the active compounds. A yeast-based assay using a Ca²⁺-sensitive *zds1* null-mutant strain (YNS17) of *Saccharomyces cerevisiae* can be utilized to screen for inhibitory activity against Ca²⁺-mediated cell-cycle regulation.[2]

- Through this process, pure **5-Hydroxy-3,7-dimethoxyflavone** is obtained as a yellow solid. In one study, a yield of 2.09% (6.27 g) from the crude extract was reported.[2]

A generalized workflow for the isolation process is depicted in the diagram below.



[Click to download full resolution via product page](#)

Isolation workflow from *Kaempferia parviflora*.

Synthesis of Flavonoids

While a specific, detailed synthesis protocol for **5-Hydroxy-3,7-dimethoxyflavone** is not readily available in the provided search results, a general and widely used method for the synthesis of flavones involves the oxidative cyclization of a chalcone precursor.

General Experimental Protocol: Flavone Synthesis

- **Chalcone Synthesis (Claisen-Schmidt Condensation):** A substituted 2'-hydroxyacetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., KOH or NaOH) in an alcoholic solvent. The resulting product is a 2'-hydroxychalcone.
- **Oxidative Cyclization:** The purified 2'-hydroxychalcone is dissolved in a solvent such as dimethyl sulfoxide (DMSO). A catalyst, commonly iodine (I₂), is added, and the mixture is heated. This step facilitates the cyclization and oxidation to form the flavone ring system.
- **Work-up and Purification:** After the reaction is complete, the mixture is poured into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine. The precipitated flavone is collected by filtration, washed, and purified by recrystallization.

Biological Activity and Mechanism of Action

Research indicates that **5-Hydroxy-3,7-dimethoxyflavone** modulates intracellular calcium (Ca²⁺) signaling pathways.

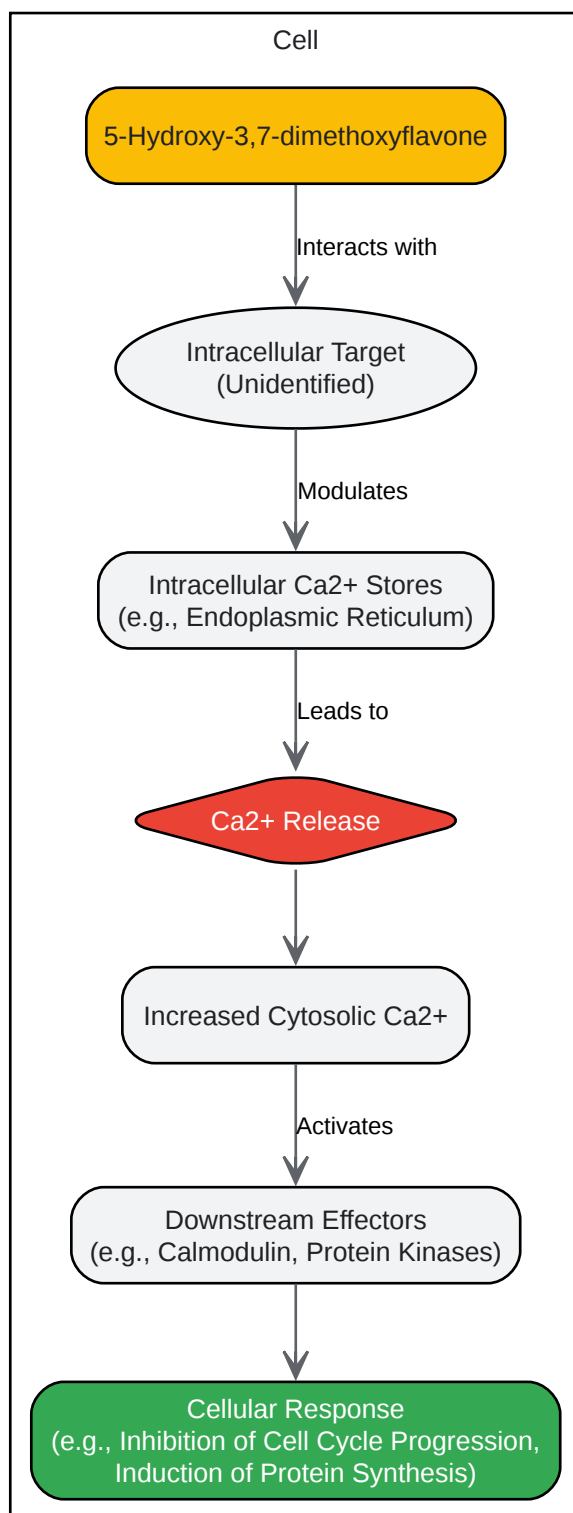
Inhibition of Ca²⁺ Signal-Mediated Cell-Cycle Regulation in Yeast

In a study utilizing a Ca²⁺-sensitive mutant strain of *Saccharomyces cerevisiae*, **5-Hydroxy-3,7-dimethoxyflavone** was identified as a potent inhibitor of Ca²⁺-mediated cell-cycle regulation.[2] At a concentration of 200 μM, the compound was able to alleviate the severe growth defect, abnormal budding morphology, and G2 cell-cycle delay induced by high extracellular Ca²⁺ concentrations.[2] This suggests that the compound may interfere with the downstream effects of elevated intracellular Ca²⁺.

Induction of Skeletal Muscle Hypertrophy via Intracellular Ca²⁺ Signaling

In murine C2C12 myotubes, 5-hydroxy-7-methoxyflavone derivatives, including **5-Hydroxy-3,7-dimethoxyflavone**, have been shown to induce skeletal muscle hypertrophy.[3] This effect is mediated by the promotion of protein synthesis, which was found to be dependent on intracellular Ca^{2+} signaling.[3] The activity was inhibited by the intracellular Ca^{2+} chelator BAPTA-AM, indicating that the release of Ca^{2+} from intracellular stores is a critical step in the mechanism of action.[3]

The following diagram illustrates a simplified model of the proposed intracellular calcium signaling pathway affected by **5-Hydroxy-3,7-dimethoxyflavone**, leading to downstream cellular responses.



[Click to download full resolution via product page](#)

Proposed intracellular calcium signaling modulation.

Quantitative Biological Data

The following table summarizes the available quantitative data regarding the biological activity of **5-Hydroxy-3,7-dimethoxyflavone**.

Biological Activity	Organism/Cell Line	Concentration	Effect	Reference
Inhibition of Ca ²⁺ signal-mediated cell-cycle regulation	Saccharomyces cerevisiae (Δ zds1 mutant)	200 μ M	Alleviation of Ca ²⁺ -induced growth defect and G2 cell-cycle delay	[2]
Induction of skeletal muscle hypertrophy	Murine C2C12 myotubes	Not specified individually	Contributes to increased myotube diameter as part of a mixture of 5-hydroxy-7-methoxyflavone derivatives	[3]

It is important to note that some studies report that **5-Hydroxy-3,7-dimethoxyflavone** has no significant toxicity to malaria parasites, fungi, and bacteria.[4]

Conclusion

5-Hydroxy-3,7-dimethoxyflavone is a flavonoid with interesting biological activities related to the modulation of intracellular calcium signaling. Its natural abundance in *Kaempferia parviflora* and established isolation protocols make it an accessible compound for further research. The elucidation of its specific intracellular targets and a more detailed understanding of its mechanism of action in various cellular contexts will be crucial for exploring its full therapeutic potential. The development of a robust and high-yield synthetic route would also be beneficial for future pharmacological studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- [1. 5,7-DIMETHOXYFLAVONE synthesis - chemicalbook \[chemicalbook.com\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. 5-Hydroxy-7-methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. medchemexpress.com \[medchemexpress.com\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Hydroxy-3,7-dimethoxyflavone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1239686/docs#an-in-depth-technical-guide-to-5-hydroxy-3-7-dimethoxyflavone\]](https://www.benchchem.com/product/b1239686/docs#an-in-depth-technical-guide-to-5-hydroxy-3-7-dimethoxyflavone)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)